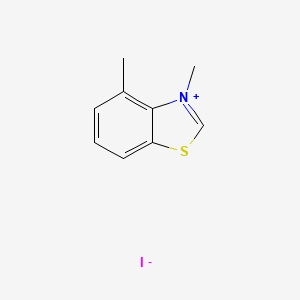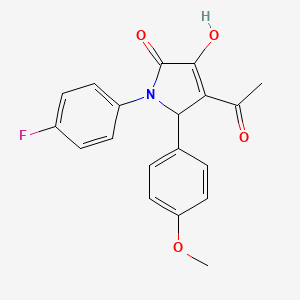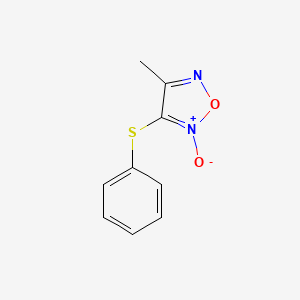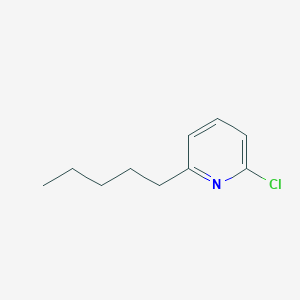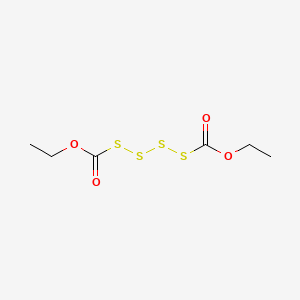
Diethyl tetrasulfane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl tetrasulfane-1,4-dicarboxylate is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl tetrasulfane-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl malonate with sulfur monochloride. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Diethyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur atoms into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diethyl tetrasulfane-1,4-dicarboxylate involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can modify biological molecules such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl disulfane-1,4-dicarboxylate
- Diethyl trisulfane-1,4-dicarboxylate
- Diethyl pentasulfane-1,4-dicarboxylate
Uniqueness
Diethyl tetrasulfane-1,4-dicarboxylate is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to its analogs. The presence of four sulfur atoms allows for unique redox behavior and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
88766-62-5 |
|---|---|
Fórmula molecular |
C6H10O4S4 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
ethyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C6H10O4S4/c1-3-9-5(7)11-13-14-12-6(8)10-4-2/h3-4H2,1-2H3 |
Clave InChI |
UMPQNFJDUAVXFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)SSSSC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


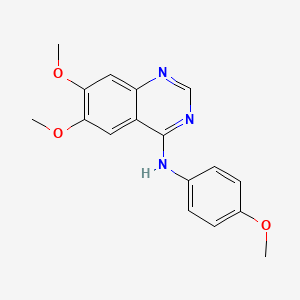
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)

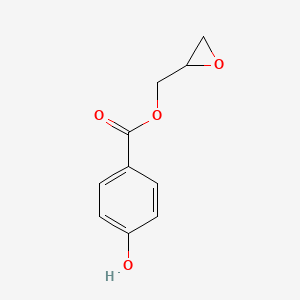
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
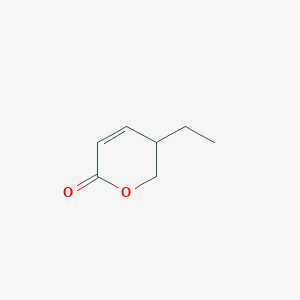
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
